3-(Ethoxycarbonyl)-2-methylpyridine 1-oxide
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Overview
Description
3-(Ethoxycarbonyl)-2-methylpyridine 1-oxide is an organic compound that belongs to the class of pyridine N-oxides This compound is characterized by the presence of an ethoxycarbonyl group attached to the third position of the pyridine ring and a methyl group at the second position The N-oxide functionality is located at the nitrogen atom of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonyl)-2-methylpyridine 1-oxide typically involves the oxidation of 3-(Ethoxycarbonyl)-2-methylpyridine. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent. The reaction is carried out in a solvent such as dichloromethane (DCM) at low temperatures (0°C) followed by stirring at room temperature overnight . The reaction mixture is then poured into ice water to precipitate the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Ethoxycarbonyl)-2-methylpyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: The N-oxide functionality can participate in further oxidation reactions.
Reduction: The N-oxide can be reduced back to the corresponding pyridine.
Substitution: The ethoxycarbonyl and methyl groups can be involved in substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA is commonly used for the initial oxidation to form the N-oxide.
Reduction: Reducing agents such as zinc and acetic acid can be used to convert the N-oxide back to the pyridine.
Substitution: Various nucleophiles can be used to substitute the ethoxycarbonyl or methyl groups under appropriate conditions.
Major Products Formed
Oxidation: Further oxidation can lead to the formation of more oxidized pyridine derivatives.
Reduction: The major product is 3-(Ethoxycarbonyl)-2-methylpyridine.
Substitution: Depending on the nucleophile used, substituted pyridine derivatives are formed.
Scientific Research Applications
3-(Ethoxycarbonyl)-2-methylpyridine 1-oxide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-(Ethoxycarbonyl)-2-methylpyridine 1-oxide involves its ability to participate in redox reactions due to the presence of the N-oxide functionality. This allows it to act as an oxidizing or reducing agent in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-aryl acrylate: Another compound with similar synthetic routes and applications in organic synthesis.
3,6-Dihydro-2H-1,2-oxazines: These compounds share some chemical properties and are used in similar research applications.
Uniqueness
3-(Ethoxycarbonyl)-2-methylpyridine 1-oxide is unique due to its specific substitution pattern on the pyridine ring and the presence of the N-oxide functionality. This combination of features provides distinct reactivity and potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
ethyl 2-methyl-1-oxidopyridin-1-ium-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(11)8-5-4-6-10(12)7(8)2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQNOBVKWYIKMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C([N+](=CC=C1)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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